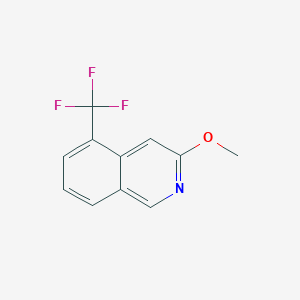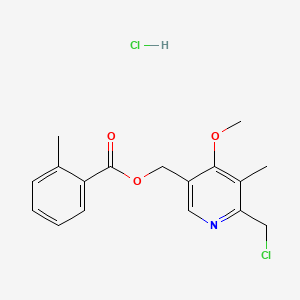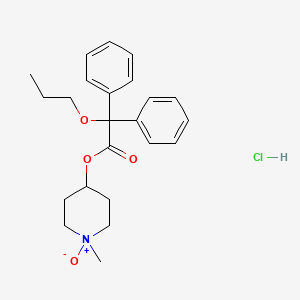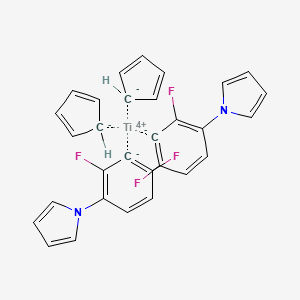
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is a highly active orange solid photoinitiator known for its good photoactivity, thermal stability, and low toxicity. It is primarily used for UV and visible light curing of unsaturated prepolymers together with single or multi-functional vinyl monomers and oligomers .
准备方法
The preparation of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE typically involves the reaction of 2,6-difluoroaniline with cyclopentadienyl titanium dichloride. The reaction is carried out under inert conditions to prevent oxidation and hydrolysis. The product is then purified through recrystallization or chromatography to achieve high purity .
化学反应分析
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE has a wide range of scientific research applications:
作用机制
The mechanism of action of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE involves the absorption of UV or visible light, which excites the compound to a higher energy state. This excited state can then transfer energy to other molecules, initiating polymerization reactions or producing reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as polymerization or photodynamic therapy .
相似化合物的比较
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is unique due to its combination of high photoactivity, thermal stability, and low toxicity. Similar compounds include:
BIS(2,6-DIFLUORO-3-(1H-PYRROL-1-YL)PHENYL)TITANOCENE: A similar photoinitiator with slightly different substituents.
BIS(2,4-DIFLUORO-3-(1H-PYRROL-1-YL)PHENYL)TITANOCENE: Another photoinitiator with different fluorine substitution patterns.
These compounds share similar properties but may differ in their specific applications and reactivity.
属性
CAS 编号 |
125051-32-3 |
|---|---|
分子式 |
C30H22F4N2Ti |
分子量 |
534.4 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(4+) |
InChI |
InChI=1S/2C10H6F2N.2C5H5.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H;/q2*-1;;;+2 |
InChI 键 |
QHNPPOBPWLEPMT-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+4] |
规范 SMILES |
C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |
产品来源 |
United States |
Q1: What makes Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene suitable for holographic data storage?
A: this compound, or IRG 784, functions as a photoinitiator in photopolymers used for holographic data storage []. The research highlights its high solubility in methyl methacrylate (MMA), a key component in creating photopolymer materials with thicknesses suitable for this application []. This property allows for the fabrication of thick, high-quality photopolymers that can store holographic data.
Q2: How does the concentration of IRG 784 affect the performance of the photopolymer in holographic data storage?
A: The study demonstrates that the weight ratio of IRG 784 in the PMMA matrix significantly influences the diffraction efficiency of the resulting photopolymer []. While the exact relationship isn't detailed, the research indicates that optimizing the concentration of IRG 784 is crucial for maximizing the performance of the material in holographic data storage applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


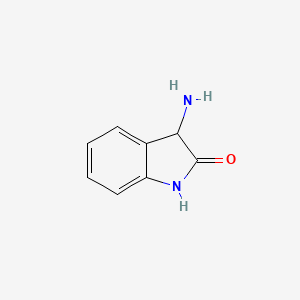


![3,3-Difluoro-8-azabicyclo[3.2.1]octane](/img/structure/B1141603.png)
![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)
